molecular formula C12H11N3O B15068790 6-Phenyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-ol CAS No. 23935-84-4

6-Phenyl-6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidin-4-ol

Cat. No.: B15068790
CAS No.: 23935-84-4
M. Wt: 213.23 g/mol
InChI Key: SWAKESPRLBPGMG-UHFFFAOYSA-N
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Description

6-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a fused pyrimidine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a suitable phenyl-substituted pyrrole precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated heterocycles. Substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Pyrrolo[2,3-d]pyrimidine: Known for its use in medicinal chemistry and similar biological properties.

Uniqueness

6-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its phenyl group and fused ring system contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

23935-84-4

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

6-phenyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H11N3O/c16-12-10-6-15(7-11(10)13-8-14-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,16)

InChI Key

SWAKESPRLBPGMG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C3=CC=CC=C3)N=CNC2=O

Origin of Product

United States

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